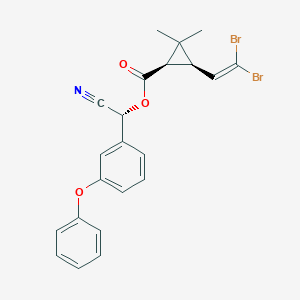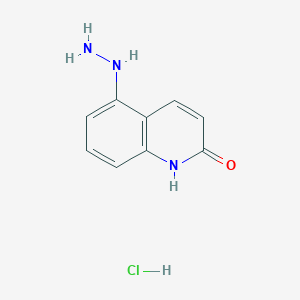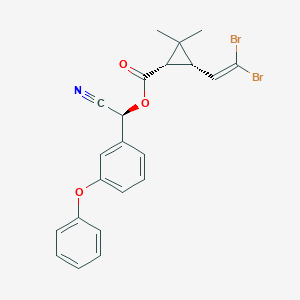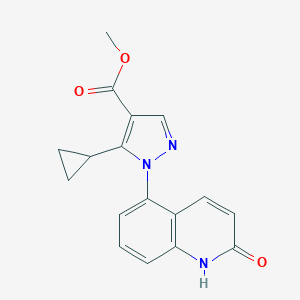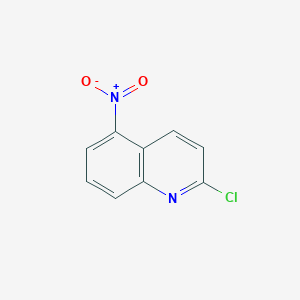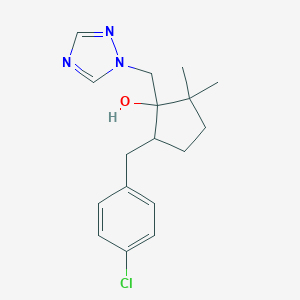![molecular formula C18H21ClN4O B041754 Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- CAS No. 65514-71-8](/img/structure/B41754.png)
Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-
Overview
Description
Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- is a compound with significant pharmaceutical relevance. It is known for its role as an impurity in the antipsychotic drug clozapine . The compound has a molecular formula of C18H21ClN4O and a molecular weight of 344.84 g/mol .
Mechanism of Action
Target of Action
Clozapine EP Impurity D, also known as “Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-”, is a derivative product of Clozapine . Clozapine is an antipsychotic agent of the dibenzodiazepine class . It is known to have a relatively delicate central dopaminergic activity . The primary targets of Clozapine, and by extension, Clozapine EP Impurity D, are dopamine (DA) receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .
Mode of Action
Clozapine, and likely its derivative Clozapine EP Impurity D, acts as an antagonist at dopamine receptors . This means it binds to these receptors and inhibits their activation by dopamine . This action can block stereotypy or locomotor activity in rodents due to stimulation of DA receptors by direct-acting DA agonists, such as apomorphine, or indirect DA agonists, such as d-amphetamine .
Biochemical Pathways
The action of Clozapine EP Impurity D on dopamine receptors affects various biochemical pathways. For instance, it’s suggested that clozapine-like drugs bind to the adenylate cyclase-coupled state of the D-I receptor with high affinity . Furthermore, Clozapine also activates extracellular signal-regulated kinases (ERK1/2), which are involved in the regulation of transcription and in improving synaptic plasticity, connectivity, and neurogenesis .
Pharmacokinetics
Clozapine has a narrow therapeutic window, and therapeutic drug monitoring is recommended . Serum concentrations of clozapine less than 250 ng/mL are associated with relapse, and those above 750ng/mL are associated with increased risk of intoxication . The FDA label cautions about CYP2D6 poor metabolizers and potential drug-drug interactions with drugs metabolized by the same CYP450 enzymes as clozapine .
Result of Action
The action of Clozapine EP Impurity D, like Clozapine, results in the reduction of symptoms of schizophrenia . It produces weak catalepsy in rodents, minimal extrapyramidal side effects (EPS) at clinically effective doses, and minimal plasma prolactin (PRL) elevations in humans . These effects make it an atypical antipsychotic drug .
Action Environment
The action of Clozapine EP Impurity D can be influenced by various environmental factors. For instance, changes in smoking habit can have a large effect on an individual’s clozapine dose requirement . Additionally, co-prescription of certain drugs, notably fluvoxamine, can alter the dose requirement within individuals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Additionally, parallel solid-phase synthesis and photocatalytic synthesis have been reported .
Industrial Production Methods: Industrial production of piperazine derivatives often involves the use of palladium-catalyzed cyclization reactions. These reactions are efficient and provide high yields of the desired products under mild conditions . Another industrial method includes the use of visible-light-promoted decarboxylative annulation protocols, which offer an eco-friendly and cost-effective approach .
Chemical Reactions Analysis
Types of Reactions: Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, palladium catalysts, and iridium-based complexes . The reactions are typically carried out under mild conditions, often in the presence of light or under basic conditions .
Major Products Formed: The major products formed from these reactions include substituted piperazines and piperazinopyrrolidinones . These products are often used as intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- has a wide range of scientific research applications. It is used in the synthesis of various pharmaceuticals, including antipsychotics, antidepressants, and antihistamines . The compound also finds applications in the field of catalysis and metal-organic frameworks (MOFs) . Additionally, it is used in biological systems for its antihistamine, anticancer, antimicrobial, and antioxidant properties .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Uniqueness: What sets piperazine, 1-[2-[(2-amino-4-chlorophenyl)amino]benzoyl]-4-methyl- apart from other similar compounds is its specific structure and the presence of the 2-amino-4-chlorophenyl group. This unique structure contributes to its distinct pharmacological properties and its role as an impurity in clozapine .
Properties
IUPAC Name |
[2-(2-amino-4-chloroanilino)phenyl]-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-22-8-10-23(11-9-22)18(24)14-4-2-3-5-16(14)21-17-7-6-13(19)12-15(17)20/h2-7,12,21H,8-11,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTYMTKNSABJKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC3=C(C=C(C=C3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70511057 | |
| Record name | [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65514-71-8 | |
| Record name | [2-[(2-Amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65514-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-((2-Amino-4-chlorophenyl)amino)phenyl)(4-methyl-1-piperazinyl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065514718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(2-Amino-4-chloroanilino)phenyl](4-methylpiperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70511057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanone, [2-[(2-amino-4-chlorophenyl)amino]phenyl](4-methyl-1-piperazinyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2-((2-AMINO-4-CHLOROPHENYL)AMINO)PHENYL)(4-METHYL-1-PIPERAZINYL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G48ZX6Q5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








